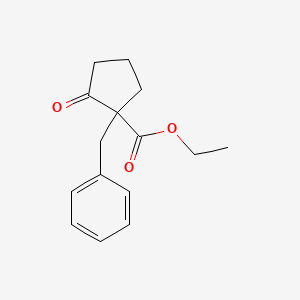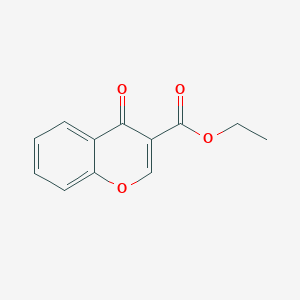![molecular formula C11H20N2O3 B3269519 4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid CAS No. 511552-46-8](/img/structure/B3269519.png)
4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid
Descripción general
Descripción
El ÁCIDO 4-{[(CICLOHEXILAMINO)CARBONIL]AMINO}BUTANOICO es un compuesto orgánico que pertenece a la clase de los aminoácidos gamma y sus derivados. Estos compuestos se caracterizan por tener un grupo amino unido al átomo de carbono gamma. La fórmula molecular del ÁCIDO 4-{[(CICLOHEXILAMINO)CARBONIL]AMINO}BUTANOICO es C₁₁H₂₀N₂O₃, y tiene un peso molecular de 228.29 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Las condiciones de reacción a menudo requieren el uso de disolventes como diclorometano o etanol, y el proceso puede ser catalizado por ácidos o bases para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial del ÁCIDO 4-{[(CICLOHEXILAMINO)CARBONIL]AMINO}BUTANOICO implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización, la filtración y la purificación para obtener el producto final adecuado para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ÁCIDO 4-{[(CICLOHEXILAMINO)CARBONIL]AMINO}BUTANOICO experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.
Sustitución: El grupo amino puede participar en reacciones de sustitución con varios electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).
Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de derivados oxo.
Reducción: Formación de derivados alcohólicos.
Sustitución: Formación de amidas sustituidas y otros derivados.
Aplicaciones Científicas De Investigación
El ÁCIDO 4-{[(CICLOHEXILAMINO)CARBONIL]AMINO}BUTANOICO tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su posible papel en las vías bioquímicas y las interacciones con las enzimas.
Medicina: Investigado por sus posibles efectos terapéuticos e interacciones con dianas biológicas.
Industria: Utilizado en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del ÁCIDO 4-{[(CICLOHEXILAMINO)CARBONIL]AMINO}BUTANOICO implica su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a diversos efectos bioquímicos. Las vías implicadas incluyen la modulación de la actividad enzimática y la alteración de los procesos de señalización celular .
Comparación Con Compuestos Similares
Compuestos Similares
- ÁCIDO 4-{[(CICLOHEXILAMINO)CARBONIL]AMINO}PENTANOICO
- ÁCIDO 4-{[(CICLOHEXILAMINO)CARBONIL]AMINO}HEXANOICO
- ÁCIDO 4-{[(CICLOHEXILAMINO)CARBONIL]AMINO}HEPTANOICO
Singularidad
El ÁCIDO 4-{[(CICLOHEXILAMINO)CARBONIL]AMINO}BUTANOICO es único debido a su estructura específica, que confiere propiedades químicas y biológicas distintas. Su marco de aminoácido gamma permite interacciones únicas con dianas biológicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
IUPAC Name |
4-(cyclohexylcarbamoylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-10(15)7-4-8-12-11(16)13-9-5-2-1-3-6-9/h9H,1-8H2,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVFRGGLURJIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511552-46-8 | |
| Record name | 4-(Cyclohexylcarbamoylamino)butanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2N8NLK6Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B3269549.png)
